molecular formula C19H24ClNO4 B12769192 6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride CAS No. 79418-51-2

6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride

Cat. No.: B12769192
CAS No.: 79418-51-2
M. Wt: 365.8 g/mol
InChI Key: NCTYFTUDIWIYAV-UHFFFAOYSA-N
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Description

6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride is a complex organic compound with a unique structure that combines a furobenzopyran core with a diethylamino propoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride typically involves multiple steps, starting with the preparation of the furobenzopyran core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The diethylamino propoxy side chain is then introduced through nucleophilic substitution reactions, where the appropriate diethylamino propoxy group is attached to the core structure under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino propoxy side chain may facilitate binding to these targets, while the furobenzopyran core can modulate the compound’s activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo3,2-gbenzopyran-7-one
  • 3-[3-(Diethylamino)propoxy]-6-methyl-2H-furo[3,2-g]chromen-2-one

Uniqueness

6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

79418-51-2

Molecular Formula

C19H24ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

6-[3-(diethylamino)propoxy]-3-methylfuro[3,2-g]chromen-7-one;hydrochloride

InChI

InChI=1S/C19H23NO4.ClH/c1-4-20(5-2)7-6-8-22-18-10-14-9-15-13(3)12-23-17(15)11-16(14)24-19(18)21;/h9-12H,4-8H2,1-3H3;1H

InChI Key

NCTYFTUDIWIYAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=CC2=CC3=C(C=C2OC1=O)OC=C3C.Cl

Origin of Product

United States

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